Benzyl N-(1-cyanocycloheptyl)carbamate
CAS No.: 1352999-92-8
Cat. No.: VC11694066
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352999-92-8 |
|---|---|
| Molecular Formula | C16H20N2O2 |
| Molecular Weight | 272.34 g/mol |
| IUPAC Name | benzyl N-(1-cyanocycloheptyl)carbamate |
| Standard InChI | InChI=1S/C16H20N2O2/c17-13-16(10-6-1-2-7-11-16)18-15(19)20-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-12H2,(H,18,19) |
| Standard InChI Key | OTVNCXWIBNQUCA-UHFFFAOYSA-N |
| SMILES | C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CCCC(CC1)(C#N)NC(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Benzyl N-(1-cyanocycloheptyl)carbamate (C₁₆H₁₈N₂O₂) features a carbamate functional group (-NHCOO-) bridging a benzyl moiety and a 1-cyanocycloheptyl substituent. The cycloheptane ring introduces conformational flexibility, while the cyano group (-CN) enhances electrophilicity, making the compound reactive toward nucleophilic agents. Key molecular properties include:
The compound’s stability under acidic conditions is anticipated to align with benzyl carbamates, which resist hydrolysis in mildly acidic media but cleave under hydrogenolysis or strong acids .
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of Benzyl N-(1-cyanocycloheptyl)carbamate likely proceeds via a two-step protocol:
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Formation of 1-Cyanocycloheptylamine: Cycloheptanone undergoes Strecker synthesis with cyanide and ammonium chloride, followed by hydrolysis to yield the primary amine.
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Carbamate Formation: Reaction of 1-cyanocycloheptylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as pyridine or triethylamine (Scheme 1) .
Scheme 1:
Reaction Conditions and Yield Optimization
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and ability to dissolve both reactants .
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions such as oligomerization .
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Base: Triethylamine (TEA) is preferred over pyridine for higher yields (85–90%) in carbamate syntheses .
Chemical Reactivity and Functional Group Transformations
Nucleophilic Substitution at the Cyano Group
The electron-withdrawing cyano group activates the adjacent carbon for nucleophilic attack. For example, treatment with Grignard reagents (e.g., RMgX) may yield substituted cycloheptylamines:
This reactivity is analogous to nitrile transformations observed in aromatic systems .
Deprotection Strategies
The benzyl carbamate group is cleavable via:
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Hydrogenolysis: Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group, yielding 1-cyanocycloheptylamine and toluene .
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Acidic Hydrolysis: Concentrated HCl (6M) at reflux cleaves the carbamate, though the cyano group may hydrolyze to an amide under prolonged conditions .
Applications in Pharmaceutical and Peptide Chemistry
Amino Protection in Peptide Synthesis
Benzyl carbamates are widely used to protect amines during solid-phase peptide synthesis (SPPS). The steric bulk of the cycloheptyl group in Benzyl N-(1-cyanocycloheptyl)carbamate could mitigate premature deprotection or racemization, particularly in complex peptide sequences .
Prodrug Design
Carbamates serve as hydrolyzable linkers in prodrugs. For instance, attaching anticancer agents (e.g., 5-fluorouracil) to the cycloheptylamine moiety via this carbamate could enhance solubility and controlled release .
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